N-(1-benzoyl-1H-indazol-3-yl)benzamide
Description
N-(1-Benzoyl-1H-indazol-3-yl)benzamide is a synthetic indazole derivative featuring a benzamide group attached to the 3-position of the indazole core and a benzoyl group at the 1-position. This compound has garnered significant attention for its selective inhibition of cyclin-dependent kinase 7 (CDK7), a key regulator of cell cycle progression and transcription, making it a promising candidate for cancer therapy. Its molecular formula is C₂₁H₁₅N₃O₂, with a molecular weight of 341.36 g/mol .
Synthesis:
The compound is synthesized via multi-step organic reactions, typically involving:
Indazole core functionalization through nucleophilic substitution or coupling reactions.
Benzoylation at the 1-position of indazole.
Amidation at the 3-position to introduce the benzamide group .
Properties
IUPAC Name |
N-(1-benzoylindazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-20(15-9-3-1-4-10-15)22-19-17-13-7-8-14-18(17)24(23-19)21(26)16-11-5-2-6-12-16/h1-14H,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDIDTZRRZBTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN(C3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-(1-benzoyl-1H-indazol-3-yl)benzamide is best understood through comparative analysis with related compounds. Below is a detailed comparison:
Table 1: Comparative Analysis of this compound and Analogues
Key Findings :
Structural Influence on Activity: The benzoyl group at the 1-position of indazole in the target compound enhances steric bulk, improving binding to CDK7’s hydrophobic pocket compared to non-benzoylated analogues (e.g., 1H-Indazole) . Halogenated derivatives (e.g., 3-fluoro or 3-bromo substitutions) show increased potency but reduced solubility, limiting their therapeutic utility .
Heterocyclic Core Variations :
- Benzodiazole and benzimidazole analogues (e.g., N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide) exhibit broader kinase inhibition but lack CDK7 specificity, leading to off-target effects .
- Purine-containing benzamides (e.g., N-(1H-purin-1-yl)benzamide) diverge in mechanism, targeting bacterial pathways rather than eukaryotic kinases .
Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but reduce cellular permeability .
- Methoxy groups (e.g., N-(1H-Indazol-3-yl)-3-methoxybenzamide) enhance solubility but diminish kinase affinity .
Uniqueness of Target Compound :
- The dual benzoyl-benzamide substitution on indazole creates a unique pharmacophore, balancing specificity (CDK7 inhibition), solubility, and bioavailability. This contrasts with simpler indazole derivatives (e.g., 1H-Indazole) or benzimidazole-based compounds, which lack such tailored interactions .
Preparation Methods
Reaction Procedure
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Reagents and Conditions :
-
Purification :
-
Characterization :
Yield Optimization
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Temperature Control : Maintaining 0–5°C minimizes side reactions (e.g., N-ethylation).
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Chromatographic Separation : Sequential elution isolates 8a and 9a with 50–65% combined yields.
Comparative Analysis of Synthetic Methods
Critical Reaction Parameters
Solvent and Base Selection
Side Reactions and Mitigation
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N-Ethylation : Observed when using triethyl orthobenzoate, leading to byproducts like 3-(1-ethyl-1H-indazol-3-yl) derivatives.
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Mitigation : Strict temperature control and stoichiometric benzoyl chloride minimize undesired alkylation.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the optimal synthetic routes for preparing N-(1-benzoyl-1H-indazol-3-yl)benzamide, and how can purity be ensured?
- Methodological Answer: The synthesis typically involves coupling benzoyl chloride with a pre-functionalized indazole intermediate. For example, N-(1H-indazol-3-yl)benzamide derivatives are synthesized via amidation reactions using coupling agents like HATU or EDCI in anhydrous DMF under nitrogen . Post-synthesis, purity is verified using HPLC (>95%) and characterized via -NMR and IR spectroscopy. Recrystallization from ethanol/water mixtures improves yield and purity .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer: X-ray crystallography is definitive for confirming the benzamide-indazole core structure, while -NMR resolves substituent positions (e.g., benzoyl vs. benzamide groups). IR spectroscopy identifies carbonyl stretches (C=O at ~1670 cm) and NH bending modes. Mass spectrometry (ESI-MS) confirms molecular weight accuracy .
Q. How does the compound’s solubility profile impact in vitro assays?
- Methodological Answer: Solubility in DMSO (>10 mM) facilitates stock solutions for cell-based assays, but aqueous solubility (<1 µM) may require co-solvents like PEG-400. Dynamic light scattering (DLS) assesses aggregation in buffer systems. For pharmacokinetic studies, logP values (~3.5) predict moderate membrane permeability .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different cell lines?
- Methodological Answer: Discrepancies in IC values (e.g., CDK7 inhibition vs. cytotoxicity) may arise from off-target effects or cell-specific metabolism. Use isoform-selective kinase profiling (e.g., Eurofins KinaseProfiler™) to confirm target engagement. Parallel assays in isogenic cell lines (wild-type vs. CDK7-knockout) validate mechanism-specific activity .
Q. How can computational modeling guide the optimization of this compound derivatives for enhanced selectivity?
- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding interactions with CDK7’s ATP-binding pocket. Free energy perturbation (FEP) calculations prioritize substituents (e.g., halogenation at the benzamide ring) that improve binding affinity while minimizing off-target kinase interactions (e.g., CDK2/9) .
Q. What in vivo models are appropriate for evaluating therapeutic efficacy against autosomal dominant polycystic kidney disease (ADPKD)?
- Methodological Answer: The Pkd1:Pax8-rtTA:Tet-O-Cre mouse model mimics human ADPKD progression. Administer the compound orally (10 mg/kg, bid) and monitor cyst volume via MRI. Histopathology (H&E staining) and biomarker analysis (serum creatinine, BUN) assess renal function. Compare results to THZ1, a known CDK7 inhibitor, to benchmark efficacy .
Q. How do structural modifications influence metabolic stability and CYP450 inhibition?
- Methodological Answer: Introduce electron-withdrawing groups (e.g., -CF) at the benzoyl moiety to reduce CYP3A4-mediated oxidation. Liver microsome assays (human/rat) quantify metabolic half-life. AMES testing and hERG channel binding assays evaluate toxicity risks. Replace labile ester groups with amides to enhance plasma stability .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent effects in cyst growth inhibition assays?
- Methodological Answer: Use non-linear regression (GraphPad Prism) to calculate IC values from dose-response curves. For in vitro cyst models (e.g., Madin-Darby canine kidney cells), apply ANOVA with Tukey’s post-hoc test to compare treatment groups. Include positive controls (e.g., rapamycin) and normalize data to baseline cyst area .
Q. How can crystallographic data resolve ambiguities in binding mode hypotheses?
- Methodological Answer: Co-crystallize the compound with CDK7/cyclin H/MAT1 complex and perform high-resolution (≤1.8 Å) X-ray diffraction. Electron density maps (PHENIX refine) confirm hydrogen bonds (e.g., indazole N-H with Glu92) and hydrophobic contacts (benzamide ring with Leu167). Compare to apo-CDK7 structures to identify induced-fit changes .
Q. What protocols mitigate batch-to-batch variability in biological assays?
- Methodological Answer:
Standardize compound storage (desiccated, -20°C) and pre-treat cells with identical passage numbers. Include internal controls (e.g., reference inhibitors) in each plate. Use robotic liquid handlers for reproducibility. Validate assays with Z’-factor scores (>0.5 indicates robust screening conditions) .
Tables
Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Method/Reference |
|---|---|---|
| Molecular Weight | 357.38 g/mol | ESI-MS |
| logP | 3.4 ± 0.2 | Shake-flask HPLC |
| Solubility (DMSO) | >10 mM | Nephelometry |
| Melting Point | 208–210°C | Differential Scanning Calorimetry |
Table 2. Selectivity Profile Against Kinases (IC, nM)
| Kinase | IC (N-(1-Benzoyl-...) | IC (THZ1) |
|---|---|---|
| CDK7 | 4 ± 0.3 | 3 ± 0.2 |
| CDK2 | >1000 | 850 ± 45 |
| CDK9 | 320 ± 12 | 290 ± 20 |
| GSK3β | >1000 | >1000 |
| Source: Competitive binding assays . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
